molecular formula C20H17F3O3S2 B1602557 (4-Methylphenyl)diphenylsulfonium triflate CAS No. 81416-37-7

(4-Methylphenyl)diphenylsulfonium triflate

Cat. No. B1602557
CAS RN: 81416-37-7
M. Wt: 426.5 g/mol
InChI Key: AWOATHYNVXCSGP-UHFFFAOYSA-M
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Description

(4-Methylphenyl)diphenylsulfonium triflate (MPDPST) is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless solid that can be synthesized by reacting 4-methylphenol and diphenyl sulfone with triflic acid. MPDPST has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Photochemistry of Triarylsulfonium Salts

Dektar and Hacker (1990) explored the photolysis of triphenylsulfonium and its derivatives, including tris(4-methylphenyl)sulfonium, in solution, uncovering new rearrangement products such as phenylthiobiphenyls and diphenyl sulfide. This study illuminates the mechanism for direct photolysis from the singlet excited states, providing a foundation for understanding the photochemical behavior of sulfonium salts, which could be useful in photoinitiated polymerization processes (Dektar & Hacker, 1990).

Polymerization under Acidic Conditions

Miyatake et al. (2001) reported on the polymerization of methyl phenyl sulfoxide in triflic acid, leading to the synthesis of poly(methylsulfonio-1,4-phenylene triflate). This work showcases the application of sulfonium salts in facilitating electrophilic substitution reactions, which are crucial for the development of novel polymeric materials with unique properties (Miyatake, Oyaizu, Nishimura, & Tsuchida, 2001).

Synthesis and Applications in Organic Chemistry

Kasai et al. (2012) demonstrated the practical synthesis and applications of (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, highlighting its efficacy in generating trifluoromethylated cyclopropane derivatives. This study emphasizes the versatility of sulfonium salts in organic synthesis, particularly in facilitating the production of valuable cyclopropane compounds with potential applications in pharmaceuticals and agrochemicals (Kasai, Maeda, Furuno, & Hanamoto, 2012).

Cross-Coupling Reactions

Tian et al. (2017) investigated the use of arylsulfonium triflates in Sonogashira reactions, identifying them as effective cross-coupling partners. This discovery opens up new avenues for the synthesis of arylalkynes, which are essential building blocks in organic synthesis, pharmaceuticals, and material science (Tian, Wang, Jia, Song, & Zhang, 2017).

Proton Conductivity and Material Science

Miyatake et al. (1997) synthesized poly(thiophenylenesulfonic acid), a novel class of polyaromatic electrolyte, demonstrating its application in fuel cell technology due to its excellent proton conductivity. This research contributes to the development of more efficient and durable materials for energy conversion and storage devices (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997).

properties

IUPAC Name

(4-methylphenyl)-diphenylsulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17S.CHF3O3S/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOATHYNVXCSGP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584133
Record name (4-Methylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl)diphenylsulfonium triflate

CAS RN

81416-37-7
Record name (4-Methylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methylphenyl)diphenylsulfonium triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Both 1 g of phenyl sulfoxide and 0.51 g of toluene dissolved in 50 mL dichloromethane was stirred and then, 1.48 g of triflic anhydride was slowly added to the mixture. The reacting mixture was stirred at the same temperature for 30 minutes, and the reaction temperature was slowly increased up to room temperature. Then, the reacting mixture was washed with distilled water. After the complete removal of organic solvent contained in the washed organic layer under vacuum drying, an oil phase with larger viscosity was obtained. The oil phase, so formed, was completely dissolved in dichloromethane and with a slow addition of ether, a white precipitate was obtained. The precipitate was filtered, and dried by vaccum oven to obtain 2.01 g of diphenyl(4-methyl phenyl)sulfonium triflate (yield: 94%) in a white solid. The formula was shown in the table 1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methylphenyl)diphenylsulfonium triflate
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Citations

For This Compound
6
Citations
E Yoshida - Colloid and Polymer Science, 2010 - Springer
The effects of the structure of initiators and photo-acid generators on the nitroxide-mediated photo-living radical polymerization of methyl methacrylate were explored. The bulk …
Number of citations: 25 link.springer.com
GH Ho, CJ Liu, CH Yen, MH Ho, SY Wu - Microelectronic engineering, 2008 - Elsevier
Photoresist outgassing is considered a possible source of contamination of optics in extreme ultraviolet (EUV) lithography at 13.5nm. We measured the relative proportions of ionic …
Number of citations: 11 www.sciencedirect.com
N Takenaga, Y Yoto, T Hayashi, N Miyamoto, H Nojiri… - Arkivoc, 2021 - arkat-usa.org
We report a facile synthesis of triarylsulfonium triflates by selective aryl transfer from readily available mesityl iodonium (III) salts to diarylsulfides in the presence of a copper catalyst. The …
Number of citations: 1 www.arkat-usa.org
B Warnes, J Chihabi, J Manthorpe - 2023 - chemrxiv.org
Electrospray ionization mass spectrometry has long been the standard and most prevalent ionization method in mass spectrometry to detect and analyze molecules of low volatility that …
Number of citations: 2 chemrxiv.org
V Spampinato, A Franquet, D De Simone… - Analytical …, 2022 - ACS Publications
This study reports on the application of secondary ion mass spectrometry (SIMS) for examining thin (20–50 nm) chemically amplified resist films on silicon. SIMS depth profiling was …
Number of citations: 6 pubs.acs.org
L CXRO - 2016 - euvlitho.com
After many years of uncertainty regarding its suitability for high volume manufacturing (HVM), EUV lithography now appears to be on a trajectory for use in production. Several …
Number of citations: 4 www.euvlitho.com

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